molecular formula C11H13N3O B2432972 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile CAS No. 2198987-42-5

2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile

Cat. No.: B2432972
CAS No.: 2198987-42-5
M. Wt: 203.245
InChI Key: SXSAKTZJFWKPOP-UHFFFAOYSA-N
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Description

2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a cyclobutyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the cyclobutyl precursor, which is then functionalized to introduce the hydroxy and amino groups. The final step involves the formation of the pyridine ring and the nitrile group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxycyclopropyl)(methyl)amino]pyridine-3-carbonitrile
  • 2-[(2-Hydroxycyclopentyl)(methyl)amino]pyridine-3-carbonitrile
  • 2-[(2-Hydroxycyclohexyl)(methyl)amino]pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile has a unique combination of functional groups and ring structures that confer specific chemical and biological properties. Its cyclobutyl group, in particular, provides a distinct steric and electronic environment that can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-[(2-hydroxycyclobutyl)-methylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14(9-4-5-10(9)15)11-8(7-12)3-2-6-13-11/h2-3,6,9-10,15H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSAKTZJFWKPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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